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molecular formula C10H8BrNO B1290046 6-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 864866-92-2

6-Bromo-2-methylisoquinolin-1(2H)-one

Cat. No. B1290046
M. Wt: 238.08 g/mol
InChI Key: XWALISSRSGMCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902369B2

Procedure details

Under nitrogen atmosphere, 60% sodium hydrogenate (18 mg) was added at 0° C. to 2 ml solution of dimethylformamide with 100 mg of 6-bromo-2H-isoquinoline-1-one, and the mixture was stirred for 30 min. Then, 0.03 ml of methyl iodide was added at 0° C., stirred at room temperature for 2 hours. Cold water was added to the reaction solution, extracted with chloroform. Chloroform layer was washed with saturated saline solution, dried with anhydrous sodium sulfate. After distilling out the solvents under reduced pressure, residues were separated and purified by preparative thin-layer chromatography (hexane/ethyl acetate=3/1) to obtain 24 mg of the above compound as a white solid.
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][N:3]([CH3:6])[CH:4]=[O:5].[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)C(=O)NC=[CH:11]2.CI>O>[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:4](=[O:5])[N:3]([CH3:6])[CH:2]=[CH:11]2 |^1:0|

Inputs

Step One
Name
Quantity
18 mg
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C2C=CNC(C2=CC1)=O
Step Two
Name
Quantity
0.03 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
Chloroform layer was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distilling out the solvents under reduced pressure, residues
CUSTOM
Type
CUSTOM
Details
were separated
CUSTOM
Type
CUSTOM
Details
purified by preparative thin-layer chromatography (hexane/ethyl acetate=3/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C=CN(C(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 24 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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